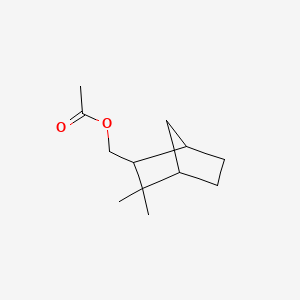
(R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol is an organic compound that features a benzylideneamino group and a nitrophenyl group attached to a propane-1,3-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol typically involves the condensation of benzaldehyde with an amine derivative, followed by the introduction of a nitrophenyl group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The benzylideneamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the nitrophenyl group suggests possible applications in drug design and development.
Industry
Industrially, this compound may be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (R(R*,R*))-2-(Benzylideneamino)-1-(4-methylphenyl)propane-1,3-diol
- (R(R*,R*))-2-(Benzylideneamino)-1-(4-chlorophenyl)propane-1,3-diol
- (R(R*,R*))-2-(Benzylideneamino)-1-(4-fluorophenyl)propane-1,3-diol
Uniqueness
(R(R*,R*))-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
55174-65-7 |
|---|---|
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
(1R,2R)-2-(benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C16H16N2O4/c19-11-15(17-10-12-4-2-1-3-5-12)16(20)13-6-8-14(9-7-13)18(21)22/h1-10,15-16,19-20H,11H2/t15-,16-/m1/s1 |
Clé InChI |
AIPCTGYIYJYHIJ-HZPDHXFCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C=N[C@H](CO)[C@@H](C2=CC=C(C=C2)[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C(C=C1)C=NC(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


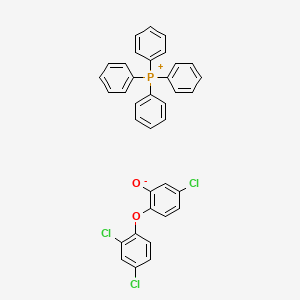

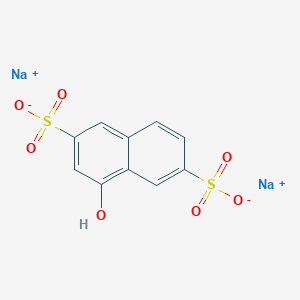
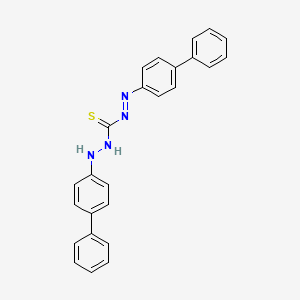
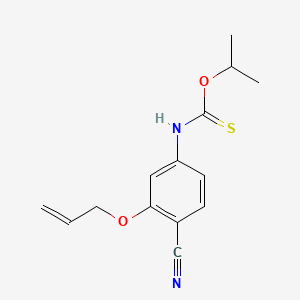
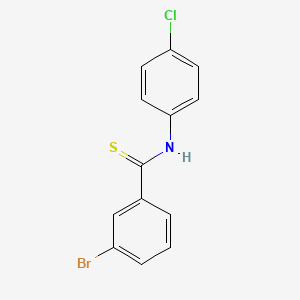
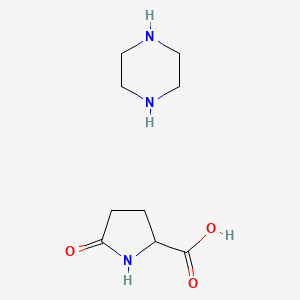
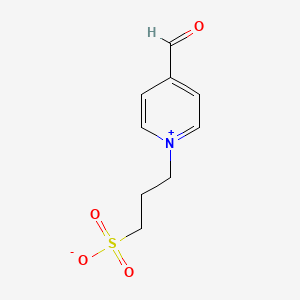
![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)




